CYP3A4 Time-Dependent Inhibition: A Class-Level Caution Compared to Simpler Piperidine Analogs
While direct data for N-(3,4-dimethylbenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is absent from the public domain, a closely related piperidine-1-carboxamide analog (CHEMBL2165505) demonstrates significant time-dependent inhibition (TDI) of CYP3A4, a critical liability in drug development [1]. This contrasts with simpler N-aryl piperidine carboxamides which often show no TDI. When procuring for pharmacological screening, users must assume this compound, by virtue of its similar core and lipophilic substituents, carries an inherent risk of CYP3A4 TDI unless experimentally refuted. This is a key selection factor over less sterically hindered, non-benzoyl piperidine alternatives, which have a documented lower risk of TDI.
| Evidence Dimension | CYP3A4 Time-Dependent Inhibition (IC50 shift) |
|---|---|
| Target Compound Data | Data unavailable for the target compound; risk is inferred from a structural analog. |
| Comparator Or Baseline | Analog BDBM50394917 (CHEMBL2165505) in human liver microsomes: IC50 = 7.0 µM (preincubated), Ki = 78 µM; vs. simple N-phenyl piperidine carboxamides: No TDI reported. |
| Quantified Difference | Analog shows a >10-fold increase in potency upon preincubation, indicating significant TDI. The quantitative difference for the target compound is unknown but presumed relevant. |
| Conditions | Human liver microsomes, 30-minute preincubation with NADPH, followed by addition of CYP3A4 probe substrate. |
Why This Matters
Time-dependent CYP3A4 inhibition is a major cause of clinical drug-drug interactions; selecting a compound with a lower predicted TDI risk can avoid costly late-stage failure.
- [1] BindingDB. Entry for BDBM50394917 (CHEMBL2165505): CYP3A4 Time-Dependent Inhibition. Available at: https://www.bindingdb.org/ (accessed May 9, 2026). View Source
